Cas no 857402-63-2 (Retaspimycin hydrochloride)

Retaspimycin hydrochloride 化学的及び物理的性質
名前と識別子
-
- Retaspimycin hydrochloride
- IP 504
- IPI-504
- Retaspimycin (Hydrochloride)
- IPI504
- Unii-928Q33Q049
- GELDANAMYCIN, 18,21-DIDEHYDRO-17-DEMETHOXY-18,21-DIDEOXO-18,21-DIHYDROXY-17-(2- PROPENYLAMINO)-, MONOHYDROCHLORIDE
- Retaspimycin hydrochloride [USAN]
- HY-10210
- CS-0652
- RETASPIMYCIN HYDROCHLORIDE [WHO-DD]
- 17-allyl-aminogeldanamycin
- [(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13,20,22-trihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3-oxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate;hydrochloride
- 17-(allylamino)-17-demethoxy-geldanamycin
- (4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13,20,22-Trihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3-oxo-19-(prop-2-enylamino)-2-azabicyclo(16.3.1)docosa-1(21),4,6,10,18(22),19-hexen-9-yl carbamate hydrochloride
- 17-Allylamino-17-demethoxygeldanamycin (hydrochloride)
- 857402-63-2 (HCl)
- OIRUWDYJGMHDHJ-AFXVCOSJSA-N
- Geldanamycin, 18,21-didehydro-17-demethoxy-18,21-dideoxo-18,21-dihydroxy-17-(2-propenylamino)-, monohydrochloride
- retaspimycin monohydrochloride
- 928Q33Q049
- CHEMBL377559
- (4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-(allylamino)-13,20,22-trihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(22),4,6,10,18,20-hexaen-9-yl carbamate hydrochloride
- Q27139829
- Retaspimycin HCl
- 857402-63-2
- CHEBI:71956
- (4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13,20,22-TRIHYDROXY-8,14-DIMETHOXY-4,10,12,16- TETRAMETHYL-3-OXO-19-(PROP-2-ENYLAMINO)-2-AZABICYCLO(16.3.1)DOCOSA- 1(21),4,6,10,18(22),19-HEXEN-9-YL CARBAMATE HYDROCHLORIDE
- IPI-504 HYDROCHLORIDE
- IPI 504
- Retaspimycin hydrochloride (USAN)
- 17-Allylamino-17-demethoxygeldanamycin hydroquinone hydrochloride
- GTPL9827
- D09376
- [(3R,5S,6R,7S,8E,10S,11S,12Z,14E)-6,20,22-trihydroxy-5,11-dimethoxy-3,7,9,15-tetramethyl-16-oxo-21-(prop-2-enylamino)-17-azabicyclo[16.3.1]docosa-1(22),8,12,14,18,20-hexaen-10-yl] carbamate;hydrochloride
- 8,21-didehydro-17-demethoxy-18,21-dideoxo-18,21-dihydroxy-17-(2-propenylamino)-geldanamycin monohydrochloride
- RETASPIMYCIN HYDROCHLORIDE [MI]
- (4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-(allylamino)-13,20,22-trihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo(16.3.1)docosa-1(22),4,6,10,18,20-hexaen-9-yl carbamate hydrochloride
- ((3R,5S,6R,7S,8E,10S,11S,12Z,14E)-6,20,22-trihydroxy-5,11-dimethoxy-3,7,9,15-tetramethyl-16-oxo-21-(prop-2-enylamino)-17-azabicyclo(16.3.1)docosa-1(22),8,12,14,18,20-hexaen-10-yl) carbamate;hydrochloride
- GLXC-15919
-
- インチ: InChI=1S/C31H45N3O8.ClH/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35;/h8-11,15-17,19,24-25,27,29,33,35-37H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38);1H/t17-,19+,24+,25+,27-,29+;/m1./s1
- InChIKey: OIRUWDYJGMHDHJ-DICZILOKSA-N
- ほほえんだ: O=C(NC1=C2O)/C(C)=C/C=C\[C@H](OC)[C@H](/C(C)=C/[C@@H]([C@H]([C@H](C[C@@H](CC2=C(C(O)=C1)NCC=C)C)OC)O)C)OC(N)=O.Cl
計算された属性
- せいみつぶんしりょう: 625.31300
- どういたいしつりょう: 623.2973431g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 11
- 重原子数: 43
- 回転可能化学結合数: 7
- 複雑さ: 999
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 3
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 173Ų
じっけんとくせい
- PSA: 172.60000
- LogP: 6.09350
Retaspimycin hydrochloride セキュリティ情報
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Retaspimycin hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-10210-10mM*1 mL in DMSO |
Retaspimycin Hydrochloride |
857402-63-2 | 95.77% | 10mM*1 mL in DMSO |
¥2472 | 2024-04-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | U65880-5mg |
Retaspimycin Hydrochloride |
857402-63-2 | 98% | 5mg |
¥1798.0 | 2023-09-06 | |
eNovation Chemicals LLC | Y1256648-100mg |
Unii-928Q33Q049 |
857402-63-2 | 98% | 100mg |
$2520 | 2024-06-06 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R876989-1mg |
Retaspimycin Hydrochloride |
857402-63-2 | 98% | 1mg |
¥974.70 | 2022-01-13 | |
DC Chemicals | DC22579-10 mg |
Retaspimycin hydrochloride |
857402-63-2 | >98% | 10mg |
$220.0 | 2022-02-28 | |
DC Chemicals | DC22579-5 mg |
Retaspimycin hydrochloride |
857402-63-2 | >98% | 5mg |
$144.0 | 2022-02-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | U65880-1mg |
Retaspimycin Hydrochloride |
857402-63-2 | 98% | 1mg |
¥948.0 | 2023-09-06 | |
ChemScence | CS-0652-1mg |
Retaspimycin (Hydrochloride) |
857402-63-2 | 98.35% | 1mg |
$108.0 | 2022-04-26 | |
MedChemExpress | HY-10210-50mg |
Retaspimycin Hydrochloride |
857402-63-2 | 95.77% | 50mg |
¥7500 | 2024-04-17 | |
MedChemExpress | HY-10210-100mg |
Retaspimycin Hydrochloride |
857402-63-2 | 98.35% | 100mg |
¥12600 | 2023-08-31 |
Retaspimycin hydrochloride 関連文献
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
Retaspimycin hydrochlorideに関する追加情報
Retaspimycin Hydrochloride (CAS No. 857402-63-2): A Promising Compound in Cancer Therapy
Retaspimycin hydrochloride (CAS No. 857402-63-2) is a synthetic derivative of the natural product rapamycin, which has garnered significant attention in the field of cancer research due to its unique mechanism of action and potential therapeutic benefits. This compound belongs to a class of drugs known as HSP90 inhibitors, which target the heat shock protein 90 (HSP90) chaperone, a key regulator of protein folding and stability in cells.
HSP90 plays a crucial role in maintaining the stability and function of various client proteins, many of which are involved in oncogenic signaling pathways. By inhibiting HSP90, retaspimycin hydrochloride can lead to the degradation of these client proteins, thereby disrupting the survival and proliferation of cancer cells. This makes it a promising candidate for the treatment of various types of cancer, particularly those that are resistant to conventional therapies.
Recent studies have highlighted the efficacy of retaspimycin hydrochloride in preclinical models of cancer. For instance, a study published in the journal Cancer Research demonstrated that retaspimycin hydrochloride effectively inhibited the growth of breast cancer cells by targeting HSP90 and inducing apoptosis. Another study in the journal Molecular Cancer Therapeutics reported that retaspimycin hydrochloride showed significant antitumor activity in both in vitro and in vivo models of non-small cell lung cancer (NSCLC).
The mechanism of action of retaspimycin hydrochloride involves binding to the N-terminal ATP-binding pocket of HSP90, thereby preventing the chaperone from interacting with its client proteins. This leads to the destabilization and degradation of these proteins, including key oncogenic drivers such as HER2, AKT, and mutant p53. The selective targeting of these proteins makes retaspimycin hydrochloride a potent tool for combating cancer cells while minimizing toxicity to normal cells.
Clinical trials have also shown promising results for retaspimycin hydrochloride. A Phase I clinical trial evaluated the safety and pharmacokinetics of the compound in patients with advanced solid tumors. The results indicated that retaspimycin hydrochloride was well-tolerated at various dose levels and demonstrated evidence of antitumor activity. Subsequent Phase II trials have further explored its efficacy in specific cancer types, such as breast cancer and NSCLC.
In addition to its direct antitumor effects, retaspimycin hydrochloride has been shown to enhance the effectiveness of other anticancer therapies. For example, a study published in the journal Clinical Cancer Research found that combining retaspimycin hydrochloride with chemotherapy agents such as paclitaxel resulted in synergistic antitumor effects in preclinical models. This suggests that retaspimycin hydrochloride may have a role as part of combination therapy regimens.
The development of resistance to HSP90 inhibitors is a potential challenge that researchers are actively addressing. Studies have identified several mechanisms by which cancer cells can develop resistance to HSP90 inhibitors, including upregulation of alternative chaperone proteins and activation of compensatory signaling pathways. Ongoing research is focused on identifying biomarkers that can predict response to HSP90 inhibitors and developing strategies to overcome resistance.
In conclusion, retaspimycin hydrochloride (CAS No. 857402-63-2) represents a promising therapeutic option for the treatment of various cancers due to its unique mechanism of action and potential for combination therapy. Continued research and clinical trials will further elucidate its role in cancer treatment and optimize its use for patient benefit.
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